molecular formula C7H2BrF2N B1465307 5-Bromo-2,3-difluorobenzonitrile CAS No. 1105665-42-6

5-Bromo-2,3-difluorobenzonitrile

Cat. No.: B1465307
CAS No.: 1105665-42-6
M. Wt: 218 g/mol
InChI Key: MMCIFQUWYTZTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-difluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the CYP1A2 enzyme . This interaction can affect the metabolism of other compounds that are substrates of CYP1A2. Additionally, this compound has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying enzyme inhibition and drug metabolism.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic pathways of cells, potentially altering the expression of genes involved in these pathways . Furthermore, its ability to permeate the blood-brain barrier suggests that it can affect neuronal cells and potentially influence neurological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the enzyme from metabolizing its substrates . This inhibition can lead to an accumulation of substrates in the body, affecting various metabolic processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at ambient temperature and can be stored under these conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of CYP1A2, resulting in long-term changes in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit CYP1A2 without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with CYP1A2 . By inhibiting this enzyme, it can alter the metabolic flux of other compounds that are substrates of CYP1A2. This can lead to changes in metabolite levels and affect overall cellular metabolism. Additionally, its interaction with other enzymes and cofactors may further influence metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This suggests that it can be effectively transported to different tissues, including the brain. The compound may interact with transporters or binding proteins that facilitate its distribution and localization within cells.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is primarily found. This localization can influence its inhibitory effects on the enzyme and subsequent cellular processes.

Preparation Methods

The synthesis of 5-Bromo-2,3-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 5-amino-2,3-difluorobenzonitrile with copper bromide in acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated through filtration and purification processes. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

5-Bromo-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIFQUWYTZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732388
Record name 5-Bromo-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105665-42-6
Record name 5-Bromo-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-difluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-difluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-difluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3-difluorobenzonitrile
Reactant of Route 4
5-Bromo-2,3-difluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,3-difluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,3-difluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.